Benzyl bromide

Description

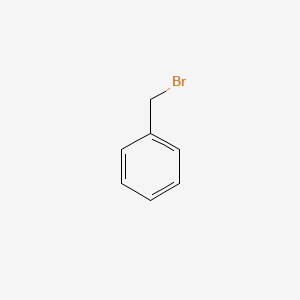

Structure

3D Structure

Properties

IUPAC Name |

bromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024658 | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |

CAS No. |

100-39-0 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR75BS721D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br₂) and a catalyst such as iron or aluminum bromide . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is carried out in a continuous-flow reactor to optimize efficiency and yield .

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid under specific conditions.

Reduction: It can be reduced to toluene using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI) in acetone is often used to generate benzyl iodide in situ, which is more reactive.

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for reduction reactions.

Major Products:

Nucleophilic Substitution: Benzyl alcohol, benzyl ethers, and benzyl amines.

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Toluene.

Scientific Research Applications

Organic Synthesis

Benzyl bromide is primarily utilized as a benzylation reagent in organic synthesis. It introduces benzyl groups into various substrates, making it an essential compound in the development of pharmaceuticals, agrochemicals, and fine chemicals.

Benzylation Reactions

- Mechanism : this compound acts as an electrophile, reacting with nucleophiles (e.g., alcohols, amines) to form benzyl ethers or amines.

- Example : In the synthesis of benzyl alcohol from phenol, this compound is reacted under basic conditions.

Protecting Groups

This compound is also used to protect alcohols and carboxylic acids during multi-step syntheses. The benzyl group can be removed later through hydrogenation or cleavage with strong acids.

Fluorinated Benzyl Bromides

Recent advancements have introduced the use of this compound derivatives in the synthesis of fluorinated compounds . A notable method involves photoinduced atom transfer radical addition (ATRA) to styrenes, yielding fluorinated benzyl bromides that can be further functionalized.

| Compound Type | Synthesis Method | Yield |

|---|---|---|

| Fluorinated Benzyl Bromides | ATRA with low photocatalyst loading | Up to 95% |

This method demonstrates the versatility of benzyl bromides in generating complex molecules relevant to medicinal chemistry and material science .

Pharmaceutical Applications

This compound serves as a precursor for various pharmaceuticals. Its ability to introduce benzyl groups makes it valuable for synthesizing compounds with therapeutic properties.

Case Study: Synthesis of Anticancer Agents

- Researchers have utilized this compound in developing novel anticancer agents by attaching benzyl moieties to active pharmaceutical ingredients (APIs), enhancing their biological activity and selectivity .

Industrial Applications

This compound is employed in the manufacture of several industrial products:

- Foaming Agents : Used in producing foams for insulation and packaging.

- Preservatives : Acts as a preservative in yeast production due to its antimicrobial properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including pesticides and environmental pollutants.

Mechanism of Action

Benzyl bromide acts as an alkylating agent due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . This reactivity is utilized in various synthetic pathways to introduce benzyl groups into target molecules.

Comparison with Similar Compounds

Allyl Bromide (C₃H₅Br)

Molecular Weight : 120.98 g/mol.

Physical Properties : Volatile liquid with a sharp odor.

Key Differences : Allyl bromide’s lower bond dissociation energy facilitates faster homolytic cleavage, making it more reactive in radical reactions. However, this compound’s resonance stabilization enhances its electrophilic substitution efficiency .

Benzoyl Bromide (C₇H₅BrO)

Molecular Weight : 185.02 g/mol.

Physical Properties : Colorless fuming liquid.

Key Differences : Benzoyl bromide’s electron-withdrawing carbonyl group increases electrophilicity, making it more reactive toward nucleophiles like amines compared to this compound .

2-(4-Benzyloxyphenoxy)ethyl Bromide (C₁₅H₁₅BrO₂)

Molecular Weight : 307.18 g/mol.

Physical Properties : Solid used in pharmaceutical intermediates .

Key Differences : The ether linkages in the latter reduce reactivity compared to this compound, directing its use toward niche synthetic pathways .

Benzalkonium Bromide (C₂₂H₄₂BrN)

Molecular Weight : 384.49 g/mol.

Physical Properties : Crystalline solid.

Key Differences : Benzalkonium bromide’s quaternary ammonium structure imparts antimicrobial properties, unlike this compound’s alkylating function .

Table 1. Comparative Overview of Key Properties

Biological Activity

Benzyl bromide (C₇H₇Br) is an organic compound that has garnered attention for its biological activity, particularly in the fields of antibacterial and antifungal research. This article explores the biological properties of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential applications in drug discovery.

Overview of Biological Activity

This compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated that its derivatives show significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The compound's mechanism of action is primarily attributed to its ability to disrupt cellular processes in microorganisms.

Antibacterial Activity

Research has shown that this compound derivatives possess strong antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness:

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1 | 10-17 |

| Streptococcus pyogenes | 0.5 | 15 |

| Enterococcus faecalis | 2 | 8-9 |

| Escherichia coli | 2 | 7 |

| Klebsiella pneumoniae | 2 | 7 |

| Salmonella typhi | 2 | 7 |

This compound derivatives (1a and 1c) were particularly effective against Gram-positive strains such as S. aureus, S. pyogenes, and E. faecalis . However, their activity against Gram-negative bacteria was moderate, indicating a selective efficacy that could be harnessed in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits strong antifungal activity. The compound has been tested against various fungi, including Candida albicans and Aspergillus niger. The results indicate:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 1 |

| Aspergillus niger | 2 |

These findings suggest that this compound could be a valuable candidate for developing antifungal agents, particularly in light of increasing resistance to conventional antifungal therapies .

The biological activity of this compound is believed to stem from its ability to interfere with microbial cell membranes and metabolic pathways. The disruption of cell wall synthesis and inhibition of essential enzymatic functions are key mechanisms through which this compound exerts its effects on bacterial and fungal cells.

Case Studies

Several studies have investigated the potential applications of this compound in drug development:

- Antimicrobial Drug Discovery : A study highlighted the synthesis of various this compound derivatives and their evaluation against clinical isolates. The results indicated that these compounds could serve as lead candidates for new antimicrobial agents .

- Photoredox Reactions : Research into the photochemical properties of this compound has revealed its utility in synthesizing fluorinated derivatives with enhanced biological activities, demonstrating the compound's versatility in medicinal chemistry .

- Polymer Chemistry Applications : this compound has also been functionalized into polymeric systems, showcasing its potential in creating materials with antimicrobial properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Benzyl bromide undergoes both Sₙ1 and Sₙ2 mechanisms, with the former favored due to resonance stabilization of the intermediate benzyl carbocation.

Sₙ1 Mechanism with Methanol

Reaction with CH₃OH yields benzyl methyl ether (C₆H₅CH₂OCH₃):

Mechanism :

-

Homolytic cleavage of the C–Br bond generates a resonance-stabilized benzyl carbocation.

Why Sₙ1 Dominates :

Self-Reaction of Benzyl Radicals

Pyrolysis of this compound generates benzyl radicals (C₇H₇- ), which dimerize to form polycyclic aromatic hydrocarbons (PAHs):

Benzylic Bromination

Using N-bromosuccinimide (NBS) or Br₂ under light/heat:

-

Selective bromination at the benzylic position due to weaker C–H bonds (89 kcal/mol) .

-

Example: Visible light-induced C–H bromination of benzyl boronic esters .

Homologation with Diazo Compounds

This compound reacts with diazo derivatives (e.g., benzyl 2-diazobutanoate) in the presence of SnBr₄ to form benzylic quaternary centers:

| Diazo Compound | Product | Yield (%) |

|---|---|---|

| CF₃-substituted | 3a | 75 |

| Ethyl ester | 3b | 68 |

| Nitrile | 3e | 62 |

Mechanism :

-

Sₙ1 displacement generates a carbocation.

-

Diazocompound insertion forms a phenonium ion intermediate.

Hydrolysis and Solvolysis

This compound hydrolyzes slowly in water, producing HBr and benzyl alcohol:

Menschutkin Reaction

With 1,2-dimethylimidazole:

Grignard Reagent Formation

Reaction with magnesium yields benzylmagnesium bromide, though side reactions (e.g., Wurtz coupling) may occur .

Polymerization and Stability

-

Risk : Explosive polymerization occurs with metals (except Ni/Pb) or molecular sieves, releasing HBr .

-

Storage : Requires inert conditions and avoidance of moisture .

Oxidation and Functionalization

While direct oxidation of this compound is rare, its derivatives (e.g., benzyl alcohol) undergo benzylic oxidation to ketones or aldehydes using KMnO₄ .

Table 1: Homologation Reaction Yields

| Entry | Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | CF₃ | 3a | 75 |

| 2 | CO₂Et | 3b | 68 |

| 3 | CN | 3e | 62 |

Table 2: Hazardous Reactivity

| Reactant | Outcome |

|---|---|

| H₂O | Slow hydrolysis to HBr |

| Mg | Violent reaction, HBr release |

| Strong oxidizers | Explosive decomposition |

Q & A

Q. Stability Data :

| Condition | Degradation Rate (25°C) | Major Byproducts |

|---|---|---|

| Dry/N₂ atmosphere | <1% per month | None |

| Humid (RH >60%) | ~5% per week | Benzyl alcohol, HBr |

| Steel container | Rapid H₂ generation | H₂ (explosive above 4%) |

How can researchers troubleshoot low yields in this compound-mediated alkylation?

Advanced Research Question

Common issues and solutions:

- Incomplete substitution : Ensure stoichiometric base (e.g., NaH) to deprotonate nucleophiles. Use anhydrous solvents (e.g., THF) to prevent hydrolysis .

- Byproduct formation : Add stabilizers (e.g., propylene oxide) to inhibit radical side reactions .

- Scale-up challenges : Optimize mixing efficiency and cooling to manage exothermic reactions.

Case Study : In silacrown ether-catalyzed cyanide substitutions, this compound achieves 100% yield in 16 hours vs. 29% without catalyst .

What analytical techniques are optimal for characterizing this compound and its derivatives?

Q. Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.